N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2/c1-2-32-26-16-15-24(20-12-8-13-21(27(20)26)29(32)34)31-28(33)22-17-25(18-9-4-3-5-10-18)30-23-14-7-6-11-19(22)23/h3-17H,2H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHXIHOWQPAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound exhibits significant anticancer properties due to its ability to induce apoptosis and inhibit cell proliferation. Studies have shown that derivatives of quinoline compounds, including those similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide, can effectively target cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). For instance, a related compound demonstrated an IC50 value of 1.2 µM against MCF-7 cells, indicating potent cytotoxicity .
Cell Cycle Arrest
Research indicates that the compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division. This effect is mediated through various apoptotic pathways involving proteins such as Caspase-3 and BAX .
Immune Modulation
Immune Function Modulation
this compound is part of a class of compounds that modulate immune responses. Similar compounds have been investigated for their ability to treat autoimmune disorders and conditions like multiple sclerosis. The modulation occurs through the alteration of cytokine production and immune cell activation .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound involves advanced organic chemistry techniques such as click chemistry and solvent-free methods to enhance yield and efficiency. These methods allow for the development of various derivatives that may exhibit improved pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: This compound has a similar indole structure but differs in the substitution pattern on the benzamide moiety.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide: This compound features a thiophene ring instead of a phenyl group, leading to different chemical and biological properties.
Uniqueness
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide stands out due to its unique combination of indole and quinoline moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research .
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the fusion of an indole and quinoline moiety, which contributes to its biological activity. The molecular formula is , and the IUPAC name is this compound. Its structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
1. Enzyme Inhibition:
The compound may inhibit specific kinases and enzymes involved in cancer progression and inflammation. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
2. Anticancer Activity:
Research indicates that this compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting cell proliferation. Its effects have been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.
3. Antimicrobial Properties:
Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease therapies.
In Vitro Studies
Several studies have investigated the biological effects of this compound:
These studies highlight the compound's potential as an anticancer and antimicrobial agent.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
Future Directions
The unique structural features of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-phenyquinolinecarboxamide suggest several avenues for future research:
1. Structural Modifications:
Investigating derivatives with altered functional groups may enhance biological activity or selectivity towards specific targets.
2. Mechanistic Studies:
Further elucidation of its mechanisms of action through molecular docking and pathway analysis will provide deeper insights into its therapeutic potential.
3. Clinical Trials:
Given its promising preclinical results, advancing this compound into clinical trials for cancer and infectious diseases could be beneficial.
Q & A
Q. What are the standard synthetic protocols for preparing quinoline-carboxamide derivatives like N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide?
The synthesis typically involves carbodiimide-mediated coupling. For example, a mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 mol), amino acid derivatives (1.5 mol), HBTU (1.1 mol), and triethylamine (TEA) is stirred at 0°C, followed by room-temperature reaction for 12 hours. Purification via column chromatography or recrystallization yields the target compound. NMR and mass spectrometry are used for validation .
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) are recommended. The SHELX suite handles phase determination, heavy atom positioning, and refinement against high-resolution data .
Q. What spectroscopic methods are essential for characterizing quinoline-carboxamide derivatives?
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peaks).
- IR Spectroscopy : To identify key functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
Q. How is antimicrobial activity assessed for such compounds?
Two primary methods are used:
- Disk Diffusion : Impregnated disks on Mueller-Hinton agar inoculated with bacterial strains (e.g., S. aureus), with zones of inhibition measured after 24 hours.
- Minimum Inhibitory Concentration (MIC) : Serial dilutions in microtiter plates, with bacterial growth assessed via optical density (OD600) .
Advanced Research Questions
Q. How can contradictory biological activity data between similar derivatives be resolved?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhancing activity).
- Statistical Modeling : Use multivariate regression to isolate critical variables (e.g., logP, H-bond donors) influencing MIC values.
- Crystallographic Overlay : Compare binding modes via molecular docking if protein targets are known .
Q. What computational strategies improve reaction design for synthesizing novel quinoline-carboxamides?
Implement the ICReDD framework , integrating quantum chemical calculations (e.g., DFT for transition-state analysis) with high-throughput experimental feedback. This reduces trial-and-error by predicting viable reaction pathways and optimizing conditions (e.g., solvent polarity, catalyst loading) .
Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed?
- SHELXD/SHELXE : For experimental phasing of twinned crystals.
- Twinning Laws : Apply HOOFT or ROTAX commands in SHELXL to model pseudo-merohedral twinning.
- Disordered Solvent : Use SQUEEZE (PLATON) to mask electron density from poorly resolved solvent molecules .
Q. What experimental design (DoE) principles optimize synthesis yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
